molecular formula C16H24N4O3 B215082 2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Katalognummer B215082
Molekulargewicht: 320.39 g/mol
InChI-Schlüssel: WCOWISBFHIDBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPEP and has been widely studied for its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

MPEP acts as a negative allosteric modulator of mGluR5, which inhibits the downstream signaling pathway and reduces the excitatory synaptic transmission. This leads to the normalization of the synaptic plasticity and cognitive function, which are impaired in various neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to improve the cognitive function and motor coordination in animal models of neurological disorders such as Parkinson's disease and Huntington's disease. It also reduces the hyperactivity and anxiety-like behavior in animal models of Fragile X syndrome. MPEP has a good safety profile and does not cause any significant adverse effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

MPEP is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. It has been widely used in in vitro and in vivo experiments to investigate the molecular mechanisms underlying the pathogenesis of these disorders. However, MPEP has limited solubility in aqueous solutions, which can pose a challenge in some experimental settings.

Zukünftige Richtungen

MPEP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to determine its safety and efficacy in clinical trials. Additionally, new analogs of MPEP with improved pharmacokinetic and pharmacodynamic properties are being developed to enhance its therapeutic potential. Finally, the role of mGluR5 in other neurological disorders such as Alzheimer's disease and schizophrenia is still not fully understood, and further research is needed to investigate the potential of MPEP in these disorders.
Conclusion
In conclusion, MPEP is a promising compound with potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of mGluR5 and has been shown to improve cognitive function and motor coordination in animal models of these disorders. Further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential in other neurological disorders.

Synthesemethoden

MPEP can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with 4-(3-pyridyl)-1-piperazinecarboxylic acid, followed by the reaction with morpholine-4-carbonyl chloride. The final product is then purified using column chromatography to obtain MPEP in high purity.

Wissenschaftliche Forschungsanwendungen

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.

Eigenschaften

Produktname

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Molekularformel

C16H24N4O3

Molekulargewicht

320.39 g/mol

IUPAC-Name

[2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4O3/c21-11-8-18-4-6-19(7-5-18)15-14(2-1-3-17-15)16(22)20-9-12-23-13-10-20/h1-3,21H,4-13H2

InChI-Schlüssel

WCOWISBFHIDBNX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

Kanonische SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.